molecular formula C4H3Cl2F3O2 B3031144 Methyl 2,3-dichlorotrifluoropropionate CAS No. 16329-89-8

Methyl 2,3-dichlorotrifluoropropionate

Cat. No.: B3031144
CAS No.: 16329-89-8
M. Wt: 210.96 g/mol
InChI Key: WPHTWHHNRDKENO-UHFFFAOYSA-N
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Description

Methyl 2,3-dichlorotrifluoropropionate is an organofluorine compound with the molecular formula C4H3Cl2F3O2. It is known for its unique chemical properties and is widely used in various scientific research applications. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dichlorotrifluoropropionate typically involves the reaction of 2,3-dichloropropionic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichlorotrifluoropropionate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

Methyl 2,3-dichlorotrifluoropropionate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research on its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is employed in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl 2,3-dichlorotrifluoropropionate exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms allows the compound to form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dichloropropionate
  • Methyl 2,3-difluoropropionate
  • Methyl 2,3-dibromotrifluoropropionate

Uniqueness

Methyl 2,3-dichlorotrifluoropropionate is unique due to the combination of chlorine and fluorine atoms in its structure This combination imparts distinct reactivity and stability compared to other similar compounds

Properties

IUPAC Name

methyl 2,3-dichloro-2,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F3O2/c1-11-2(10)3(5,7)4(6,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHTWHHNRDKENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503093
Record name Methyl 2,3-dichloro-2,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16329-89-8
Record name Methyl 2,3-dichloro-2,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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